Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridone core substituted with an iodine atom at position 5, a methyl group at position 1, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
methyl 5-iodo-1-methyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3 |
InChI Key |
ONYGULHBSKRMSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthesis and Preparation
The synthesis of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate involves multi-step organic synthesis techniques. These methods typically include the formation of the dihydropyridine ring followed by iodination and esterification reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Synthesis of 5-Iodo-1,2,3,4-tetrahydropyridines
A series of 5-iodo-1,2,3,4-tetrahydropyridines are obtained in high yield, and the synthetic utility of the products is demonstrated in cross-coupling reactions. Sodium iodide is used for the first time as a nucleophile to trap an α-imino rhodium carbene, which triggers a tandem process involving intermolecular nucleophilic attack and intramolecular SN2 reaction.
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be synthesized through the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide. Compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides. Compound in the presence of potassium hydroxide reacts with enamino-1,3-diketone followed by acidification to give pyridine in a good yield.
Retrosynthesis Analysis
Characterization
X-ray crystallography is the gold standard for resolving stereochemistry. Computational tools (DFT calculations) can predict electronic properties like HOMO-LUMO gaps, while experimental validation via ultraviolet-visible spectroscopy and cyclic voltammetry provides complementary data. For example, substituents at the C5 position alter electron density, impacting reactivity in pharmacological studies.
Data Table
Scientific Research Applications
Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Halogenation significantly influences physicochemical properties and reactivity:
- Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1214332-43-0 ):
- Fluorine’s high electronegativity enhances electron-withdrawing effects, stabilizing the pyridone ring and altering acidity.
Key Trend : Larger halogens (e.g., iodine) enhance molecular weight and may increase melting points due to improved van der Waals interactions.
Ester Group Variations
The ester moiety (methyl vs. ethyl) affects solubility and stability:
- Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 8 ):
- Ethyl ester lowers melting point (115–117°C) compared to methyl analogs due to reduced crystallinity.
- Higher lipophilicity may enhance membrane permeability in biological systems.
- Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 7 ):
- Methyl ester yields a higher melting point (150–152°C), suggesting stronger intermolecular interactions.
Functional Impact : Methyl esters are generally more hydrolytically stable than ethyl esters under acidic conditions.
Substituent Effects on the Pyridone Ring
- 1-Benzyl vs. Methyl groups (as in the target compound) minimize steric effects, favoring planar conformations.
- Hydroxyl Group Role :
Boronic Acid Derivatives
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid :
- The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, expanding utility in synthesizing biaryl structures.
- Contrasts with the target compound’s ester functionality, which is more suited for hydrolysis or amidation.
Data Tables
Table 1: Physical Properties of Selected Analogs
*Target compound; data inferred from analogs.
Table 2: Reactivity and Functional Group Impact
Research Implications
- Synthetic Chemistry : Iodine’s size may necessitate optimized coupling conditions compared to bromo/fluoro analogs.
- Pharmaceutical Design : The methyl ester and iodine combination could improve metabolic stability and target binding in kinase inhibitors.
- Materials Science : Enhanced crystallinity from iodine may benefit optoelectronic applications.
This analysis underscores the importance of substituent engineering in tuning the properties of dihydropyridine derivatives. Future studies should explore the target compound’s synthetic pathways and biological activity.
Biological Activity
Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 116387-40-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a dihydropyridine ring substituted with an iodine atom, which enhances its reactivity and biological interaction potential. The molecular formula is , and it possesses distinct physicochemical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the iodine atom is crucial as it can influence binding affinity and reactivity. Preliminary studies suggest that this compound may modulate enzymatic activities, potentially impacting metabolic pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit antimicrobial properties. A study highlighted the synthesis of related compounds that demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting a potential application in treating bacterial infections .
Antiviral Properties
The compound has shown promise in antiviral applications. For instance, derivatives containing the dihydropyridine moiety have been evaluated for their activity against various viruses. One study reported that certain synthesized heterocycles exhibited antiviral activity against tobacco mosaic virus (TMV) and herpes simplex virus (HSV), indicating the potential for developing antiviral agents from this chemical scaffold .
Anticancer Potential
Emerging research suggests that Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine derivatives may possess anticancer properties. In vitro studies have demonstrated antiproliferative effects on various cancer cell lines, indicating that these compounds could serve as leads for new cancer therapies .
Comparative Analysis with Related Compounds
To better understand the uniqueness of Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Iodine Substitution | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|---|
| Methyl 5-Iodo | Yes | Moderate | Yes | Yes |
| Methyl 5-Bromo | No | Low | No | Moderate |
| Methyl 5-Chloro | No | Moderate | Low | Low |
This comparison highlights the enhanced biological activities associated with the iodine substitution in Methyl 5-iodo compounds compared to their bromo and chloro counterparts.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of Methyl 5-iodo derivatives:
- Antimicrobial Efficacy : A study by Venepally et al. demonstrated that certain synthesized heterocycles derived from dihydropyridines showed significant antibacterial effects against resistant strains of bacteria .
- Antiviral Mechanisms : Research focused on antiviral activities revealed that specific derivatives inhibited viral replication effectively, showcasing their potential as antiviral agents .
- Anticancer Screening : A recent investigation into the antiproliferative effects of these compounds on glioma cell lines indicated promising results, suggesting further exploration into their mechanisms of action in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via halogenation of a dihydropyridine precursor. describes using N-iodosuccinimide (NIS) in a regioselective iodination reaction. Key steps include:
- Reacting methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with NIS under acidic conditions.
- Optimizing temperature (0–25°C) to prevent over-iodination and improve selectivity.
- Isolation via trituration with ethyl acetate yields ~15% purity-adjusted product.
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks using δH/δC values from analogs (e.g., : 1H NMR δ 8.42–8.36 for pyridyl protons; : δ 7.59 for aromatic protons).
- IR : Confirm carbonyl stretches (~1660–1720 cm⁻¹) and hydroxyl groups (if present, ~3125 cm⁻¹).
- XRD : Use SHELX ( ) for refinement. Hydrogen-bonding patterns ( ) can validate crystal packing.
Q. What factors influence the stability of this compound during storage and reactions?
- Methodology :
- Decarboxylation : shows hydroxyl groups (e.g., 2-hydroxybenzoyl) accelerate decarboxylation. For the iodinated analog, steric shielding by the iodine atom may delay degradation.
- Storage : Keep under inert atmosphere (N₂/Ar) and low temperature ( ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity and degradation pathways of this compound?
- Methodology :
- DFT Calculations : Optimize geometry using software like Gaussian. Compare frontier molecular orbitals (HOMO/LUMO) with brominated analogs () to assess electrophilicity.
- MD Simulations : Study hydrogen-bonding networks ( ) to predict degradation under thermal stress.
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodology :
- Twinned Data : Use SHELXL ( ) for high-resolution refinement. For heavy atoms (e.g., iodine), anisotropic displacement parameters improve accuracy.
- Hydrogen Bonding : Apply graph-set analysis ( ) to classify motifs (e.g., R₂²(8) rings) influencing packing.
Q. How does the iodine substituent affect biological activity compared to bromo/chloro analogs?
- Methodology :
- Docking Studies : Use AutoDock Vina to compare binding affinities to bacterial enzymes (e.g., DNA gyrase). highlights bromine’s role in enhancing binding via halogen bonds.
- SAR Analysis : Correlate IC₅₀ values (e.g., ) with substituent electronegativity and steric bulk.
- Data : Iodine’s polarizability may improve target interaction but reduce solubility (logP >3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
